![molecular formula C₈H₁₁N₅O₃ B1147252 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol CAS No. 151587-54-1](/img/structure/B1147252.png)
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol
Overview
Description
Scientific Research Applications
Stimuli-Responsive Polymersomes
The compound is used in the creation of stimuli-responsive polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene . These polymersomes are being studied as potential drug delivery systems or nanoreactors . They can respond to changes in pH, temperature, and other conditions .
Antifungal, Antibacterial, and Antioxidant Evaluations
The compound has been used in the synthesis of 2- ( (Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1 (2H)-ones and their derivatives . These newly synthesized compounds have shown considerable antifungal activity against Candida albicans and Aspergillus niger . They also exhibited excellent antibacterial activity towards Escherichia Coli and showed prominent DPPH radical scavenging activity .
Drug and Gene Delivery
The compound has been used in the design of suitable nanocarriers that are able to load simultaneously anticancer drugs and nucleic acids . This is expected to significantly improve cancer therapy .
Synthesis of Pyridino [2,3-d]pyrimidin-4-one
The compound has been used in the synthesis of pyridino [2,3-d]pyrimidin-4-one and pyridino- [2,3-d]triazolino [4,5-a]pyrimidin-5-one derivatives . These compounds have potential applications in the synthesis of a wide variety of biologically active heterocycles .
properties
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)methanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-5-6(13(15)16)7(14)11-8(10-5)9-4-12(2)3/h4H,1-3H3,(H,10,11,14)/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLMNSDAFLKIB-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=N1)/N=C/N(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455084 | |
Record name | MET004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol | |
CAS RN |
151587-54-1 | |
Record name | MET004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.